molecular formula C10H11NO B1601097 5-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 36053-98-2

5-Methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1601097
CAS RN: 36053-98-2
M. Wt: 161.2 g/mol
InChI Key: AEPBWFPXIYTXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C10H11NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3-dihydroquinolin-4(1H)-one consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 161.20 g/mol .

Scientific Research Applications

Anticancer and Antimicrobial Applications

A series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized through reactions involving 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives, showed promising DNA protection, antimicrobial, and anticancer activities. The compounds displayed significant cytotoxicity against HeLa and PC3 cancer cell lines, suggesting potential use as drugs or drug additives based on their effects on bacterial and cancer cells (Şener et al., 2018).

Synthesis and Characterization of Metal Complexes

The pharmacological significance of 8-hydroxyquinolines prompted the synthesis of novel ligand 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) and its metal complexes. These complexes, tested against various bacterial strains and a fungus, showed antimicrobial activity, highlighting the diverse applications of quinoline derivatives in medicinal chemistry (Patel & Patel, 2017).

Eco-friendly Synthesis Approaches

Research has also focused on green chemistry approaches, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water solvent systems without additional catalysts. This method emphasizes the importance of eco-friendly synthesis techniques in producing quinoline derivatives (Chen et al., 2007).

Antioxidant Applications in Lubricating Grease

Quinolinone derivatives have been explored for their antioxidant efficiency in lubricating greases. The study on synthesized quinolinones derivatives demonstrated their potential in reducing the total acid number and oxygen pressure drop in lubricating greases, indicating their applicability in industrial settings to enhance the performance and longevity of greases (Hussein et al., 2016).

Vasodilatation Activity

The synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones from methyl 3-hydroxy-4,5-methylenedioxybenzoate or dimethyl 5-hydroxyisophthalate, and their subsequent evaluation for vasodilatation activity, underscores the therapeutic potential of quinoline derivatives in cardiovascular diseases (San-qi, 2010).

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPBWFPXIYTXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487458
Record name 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,3-dihydroquinolin-4(1H)-one

CAS RN

36053-98-2
Record name 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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